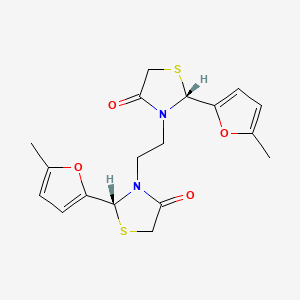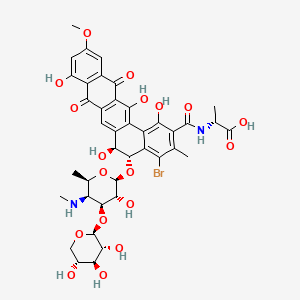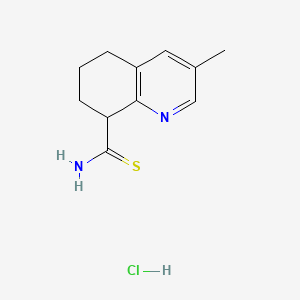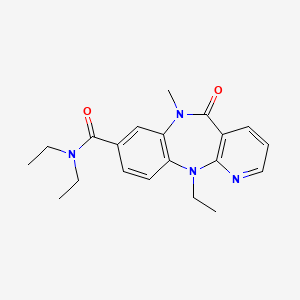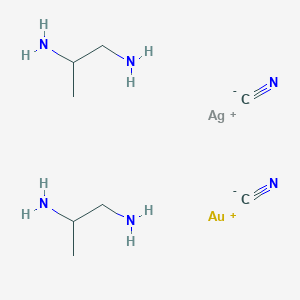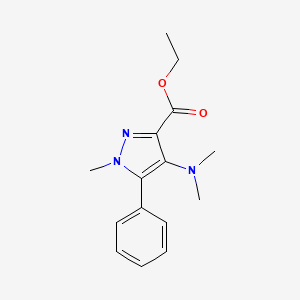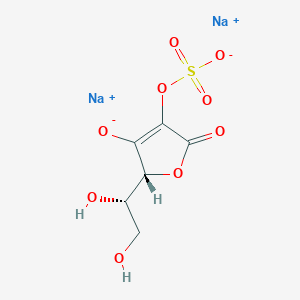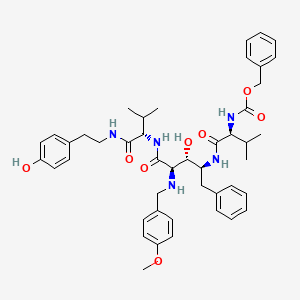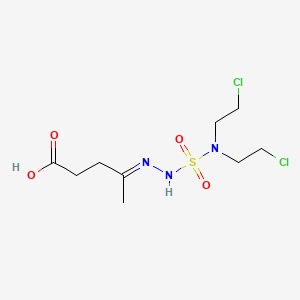
Levulinic acid, 4-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRN 2293969 is a chemical compound with significant importance in various scientific fields It is known for its unique properties and applications in chemistry, biology, medicine, and industry
Métodos De Preparación
The preparation of BRN 2293969 involves several synthetic routes and reaction conditions. One common method includes the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to obtain the target product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
BRN 2293969 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
BRN 2293969 has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in organic synthesis reactions.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of BRN 2293969 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
BRN 2293969 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-Chlorobenzo[b]thiophene-2-carboxylic acid: This compound has similar structural features and chemical properties.
2-Hydroxyisopinocampheol: This compound shares some common synthetic routes and reaction conditions.
BRN 2293969 stands out due to its specific applications and unique properties that make it valuable in various scientific fields.
Propiedades
Número CAS |
90948-83-7 |
|---|---|
Fórmula molecular |
C9H17Cl2N3O4S |
Peso molecular |
334.22 g/mol |
Nombre IUPAC |
(4E)-4-[bis(2-chloroethyl)sulfamoylhydrazinylidene]pentanoic acid |
InChI |
InChI=1S/C9H17Cl2N3O4S/c1-8(2-3-9(15)16)12-13-19(17,18)14(6-4-10)7-5-11/h13H,2-7H2,1H3,(H,15,16)/b12-8+ |
Clave InChI |
AHPNIEOGXPHJNF-XYOKQWHBSA-N |
SMILES isomérico |
C/C(=N\NS(=O)(=O)N(CCCl)CCCl)/CCC(=O)O |
SMILES canónico |
CC(=NNS(=O)(=O)N(CCCl)CCCl)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


